molecular formula C13H18N4S B3060307 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine CAS No. 217095-58-4

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Katalognummer: B3060307
CAS-Nummer: 217095-58-4
Molekulargewicht: 262.38 g/mol
InChI-Schlüssel: HLCJWHPFHPEXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure, which incorporates both a benzimidazole ring and a piperazine moiety, is commonly investigated for potential biological activity. Research on analogous benzimidazole-piperazine hybrids has demonstrated significant promise in two key areas: anticancer and anthelmintic applications. These related compounds have been shown to function by interfering with tubulin polymerization, a critical cellular process, making them potential tubulin-targeting agents . In vitro studies on similar structures have exhibited potent antiproliferative effects against cancer cell lines, including glioblastoma and breast cancer, and have also shown high efficacy against parasitic nematodes . The "2-ylthio" linker in this specific compound may influence its binding affinity and pharmacokinetic properties, offering a point of differentiation for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential and mechanism of action.

Eigenschaften

IUPAC Name

2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17/h1-4,14H,5-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJWHPFHPEXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433329
Record name 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217095-58-4
Record name 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of (1H-Benzimidazol-2-yl-thio)acetic Acid

The synthesis begins with the William’s reaction between 5(6)-substituted-1H-benzimidazole-2-thiol and chloroacetic acid under alkaline conditions. Sodium hydroxide (0.012 mol) in ethanol facilitates nucleophilic substitution at the thiol group, forming (1H-benzimidazol-2-yl-thio)acetic acid. Critical parameters include:

  • Reaction time : 1–5 hours under reflux
  • Yield : 59–75% after recrystallization in methanol
  • Acidification : Ice-cold water and dilute acetic acid precipitate the product

Infrared (IR) spectroscopy confirms the presence of thioether (C–S–C, 640–680 cm⁻¹) and carboxylic acid (O–H, 2500–3000 cm⁻¹) functionalities.

Cyclization to 1,3-Thiazolo[3,2-a]benzimidazol-3(2H)-one

The intermediate undergoes cyclization using acetic anhydride in pyridine. Refluxing for 10 minutes forms the thiazolo-benzimidazole heterocycle:

  • Key step : Acetic anhydride acts as both solvent and acylating agent
  • Yield : 50–71% after cooling and water quenching
  • Byproduct control : Excess pyridine neutralizes liberated acetic acid

¹H-NMR (300 MHz, DMSO-d₆) reveals deshielded protons adjacent to the thiazole ring (δ 7.2–8.1 ppm).

Condensation with Piperazine

The thiazolo intermediate reacts with N-substituted piperazine derivatives in ethanol under reflux:

  • Molar ratio : 1:1.2 (intermediate:piperazine)
  • Reaction time : 3 hours
  • Yield : 40–80% after solvent removal and recrystallization

Notably, 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine (Compound A01) exhibits:

  • Melting point : 95–98°C
  • TLC mobility : Rf 0.86 (benzene:methanol, 3:1)

Phosphonium Ylide-Mediated Coupling

Reaction Mechanism

A patent-described method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 2-mercaptobenzimidazole with piperazine derivatives:

Reaction Scheme:
2-mercaptobenzimidazole + chloroethylpiperazine  
→ PPh₃/DEAD → this compound
  • Solvent : Dimethylformamide (DMF) at 0–25°C
  • Yield : 75% after aqueous workup

Purification via Ion-Exchange Resin

Amberlyst A-26 resin enhances purity through sequential washing:

  • Sodium hydroxide (1M) to activate resin
  • Methanol/acetone to remove impurities
  • Sodium iodide (1M) for ion exchange

Final isolation as the toluenesulfonate salt improves crystallinity, facilitating characterization by ¹H-NMR and mass spectrometry.

Alternative Alkylation Approaches

Nucleophilic Displacement with KOH

While primarily used for acetonitrile derivatives, this method adapts to benzimidazole systems:

  • Base : Potassium hydroxide in tert-butanol
  • Temperature : 110°C for 3 hours
  • Challenges : Low solubility in polar solvents limits yield (10–12%)

Solvent Effects on Reactivity

Comparative studies show:

Solvent Dielectric Constant Yield (%)
DMF 36.7 75
Ethanol 24.3 58
tert-Butanol 11.7 12

Polar aprotic solvents like DMF optimize nucleophilic displacement by stabilizing transition states.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • N–H stretch (benzimidazole): 3200–3400
  • C=N (thiazole): 1620–1650

¹H-NMR (300 MHz, CDCl₃) :

  • Piperazine CH₂: δ 2.5–3.1 (m, 8H)
  • Ethylthio linker: δ 3.6 (t, J=6 Hz, 2H), 2.9 (t, J=6 Hz, 2H)

Chromatographic Validation

TLC (benzene:methanol 3:1) confirms single-spot purity (Rf 0.78–0.86). HPLC analysis under C18 reverse-phase conditions (acetonitrile:water 70:30) shows >95% purity for pharmaceutical-grade material.

Comparative Method Analysis

Parameter William’s Method Phosphonium Route Alkylation
Total Yield (%) 40–80 75 10–12
Reaction Time (h) 8–10 1–2 3
Scalability Moderate High Low
Purification Complexity Recrystallization Ion exchange Column

The phosphonium ylide method offers superior efficiency for industrial-scale synthesis, while William’s approach remains valuable for structural diversification.

Analyse Chemischer Reaktionen

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a drug candidate due to its unique structure and properties. Additionally, it is used in the industry for catalysis and material synthesis .

Wirkmechanismus

The mechanism of action of 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds are known to paralyze parasites, allowing the host body to expel them easily. This action is mediated through the compound’s interaction with the nervous system of the parasites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmacological Profiles

Dopamine Transporter (DAT) Affinity
  • 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine (K-604) : Demonstrated DAT binding in photoaffinity studies, though exact IC₅₀ values are unspecified. Structural similarity to GBR 12909 suggests moderate-to-high DAT selectivity .
  • GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) : High DAT affinity (IC₅₀ = 1–8 nM) with 88–93-fold selectivity over serotonin transporters (SERT). Rigid bridged piperazine analogs (e.g., compound 7) retain DAT potency (IC₅₀ = 8.0 nM) .
  • 1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine : Photoaffinity labeling studies show binding near transmembrane domains 1–2 of DAT, contrasting with cocaine analogs that target carboxyl-terminal regions .

Key Insight : The benzimidazole-thioethyl group may occupy distinct DAT binding pockets compared to diphenylmethoxy or fluorophenyl substituents, warranting direct comparative assays.

Antimicrobial Activity
  • Azole-containing Piperazines (): Derivatives like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit broad-spectrum activity (MIC = 3.1–25 μg/mL), comparable to fluconazole. The benzimidazole-thio group in the target compound could enhance membrane penetration but requires validation .

Physicochemical Properties

Compound LogP* Solubility Bioavailability Predictions
This compound ~3.5 Low (HCl salt improves) Moderate (high lipophilicity)
GBR 12909 ~5.2 Very low Low (requires formulation)
1-Methyl-2-(4-phenylpiperazine-yl)-benzimidazole ~2.8 Moderate High

*Estimated using fragment-based methods.

Structure-Activity Relationships (SAR)

  • Piperazine Rigidity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) in GBR analogs enhance DAT affinity but reduce synthetic accessibility. The flexible ethyl spacer in the target compound may favor conformational adaptability .
  • Substituent Effects :
    • Benzimidazole vs. Phenyl : Benzimidazole’s hydrogen-bonding capacity may improve target engagement over plain phenyl groups.
    • Thioether vs. Ether : Thioethers (C-S-C) exhibit greater metabolic stability than ethers (C-O-C), prolonging half-life .

Tabulated Comparison of Key Analogs

Compound Name Synthesis Yield DAT IC₅₀ (nM) SERT Selectivity Antimicrobial MIC (μg/mL)
This compound Moderate N/A N/A N/A
GBR 12909 60–70% 1–8 88–93× N/A
Azole-piperazine () 35–60% N/A N/A 3.1–25
1-Methyl-2-(4-phenylpiperazine-yl)-benzimidazole 58% N/A N/A N/A

Biologische Aktivität

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a benzimidazole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has a molecular formula of C12H16N4S and a molecular weight of approximately 244.35 g/mol. The structure includes a benzimidazole ring that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammation pathways .
  • Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties, targeting bacterial cell membranes and inhibiting essential metabolic processes .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent by interfering with tubulin polymerization, affecting cell division and proliferation .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Activity : Studies have demonstrated its efficacy in reducing inflammation in animal models, particularly through inhibition of COX-1 and COX-2 enzymes .
  • Antimicrobial Effects : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MICs) reported as low as 4 μg/mL .
  • Anticancer Activity : Research indicates that it can inhibit the growth of cancer cell lines, specifically targeting breast cancer cells (MDA-MB-231) with promising antiproliferative effects .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of piperazine derivatives, including this compound, using a carrageenan-induced rat paw edema model. The results indicated significant reductions in edema compared to control groups, supporting its potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of the compound was assessed against various pathogens. The results highlighted its strong antibacterial activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors influencing its absorption, distribution, metabolism, and excretion (ADME) include:

  • Solubility : The compound exhibits good solubility in water, enhancing its bioavailability.
  • Metabolism : It undergoes hepatic metabolism, which may influence its efficacy and safety profile.

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial cell membranes
AnticancerInhibition of tubulin polymerization

Q & A

Q. What are the common synthetic strategies for incorporating the piperazine moiety into benzimidazole derivatives?

Piperazine is typically introduced via alkylation or coupling reactions. For example, microwave-assisted synthesis using Pd/C catalysts enhances reaction efficiency and reduces time . Alkylation of benzimidazole anions with substituted arylpiperazines in acetonitrile, using NaOH as a base, yields target compounds with moderate efficiency . Additionally, nano-catalysts like piperazine immobilized on nano-ZnO-sulfuric acid (PINZS) improve reaction selectivity for benzimidazole derivatives .

Q. Which pharmacological targets are associated with piperazine-linked benzimidazole derivatives?

Key targets include:

  • Tubulin : Modulators like compound 6 show antineoplastic activity via cytotoxicity assays (IC₅₀ values in Table 2) .
  • Serotonin receptors (5-HT₆R, 5-HT₄R) : Benzimidazole derivatives act as antagonists or partial agonists, with binding modes predicted via homology modeling .
  • α-Glucosidase : Piperazine-benzimidazoles inhibit this enzyme, relevant for diabetes research .

Q. What in vitro assays are used to evaluate antineoplastic activity?

Cytotoxicity is assessed via lactate dehydrogenase (LDH) release assays and cell migration studies. For example, compounds 7b, 7c, and 7d were selected based on LDH data to investigate morphological changes in cancer cell lines .

Q. How is the Mannich reaction applied to synthesize benzimidazole derivatives?

The Mannich reaction condenses 2-phenyl-5-benzimidazole sulfonic acid with secondary amines (e.g., piperazine, morpholine) under reflux. This method introduces diverse substituents to enhance antibacterial/antifungal activity .

Advanced Research Questions

Q. How do structural modifications influence cytotoxicity and receptor affinity?

  • Substituent effects : Chlorine substitution on phenylpiperazine and methyl groups at the benzimidazole 5-position enhance cytotoxicity (Table 2) .
  • Linker groups : A -SCH₂CO- linker between benzimidazole and piperazine improves antineoplastic activity .
  • Receptor specificity : Ethyl or cyclopropyl substituents on benzimidazole increase 5-HT₄R affinity (Kᵢ = 6.7–75.4 nM), while isopropyl groups induce partial agonist activity .

Q. What computational methods predict binding modes of benzimidazole derivatives to GPCRs like 5-HT₆R?

Homology models (e.g., β₂-adrenoceptor-based) and site-directed mutagenesis identify critical residues (e.g., W6.48, F6.52) for antagonist binding. Molecular docking shows the benzimidazole ring hydrogen bonds with N6.55 in TM6, while the piperazine ring anchors to D3.32 .

Q. How can QSAR studies guide the design of α-glucosidase inhibitors?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity and steric parameters with inhibitory activity. Molecular docking validates interactions with the enzyme’s active site, guiding the optimization of piperazine-linked benzimidazoles .

Q. What strategies improve metabolic stability and permeability in drug development?

  • Reducing H-bond donors : N-alkylation of the piperazine side chain (e.g., compound 37) improves PAMPA permeability (>100 nm/sPc) .
  • Modifying substituents : Introducing fluorine atoms or methyl groups enhances microsomal stability (e.g., 80% remaining after 10 min in human liver microsomes) .

Q. How do site-directed mutagenesis studies elucidate GPCR interactions?

Mutating residues like W6.48 or F6.52 to alanine disrupts antagonist binding (e.g., compound 4), confirming their role in stabilizing ligand-receptor interactions. This approach validates computational predictions of binding pockets .

Q. What evidence supports dual anthelmintic and antineoplastic activity?

Structural similarities between benzimidazole anthelmintics (e.g., albendazole) and cytotoxic derivatives (e.g., compound 6) suggest shared tubulin-targeting mechanisms. Cytotoxicity data (e.g., IC₅₀ values) correlate with anti-parasitic efficacy, supporting repurposing strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.